Welcome to the BenchChem Online Store!
molecular formula C11H12N4O2S2 B8402967 N-[5-(2-Thioureidothiazol-4-yl)furfuryl]acetamide

N-[5-(2-Thioureidothiazol-4-yl)furfuryl]acetamide

Cat. No. B8402967
M. Wt: 296.4 g/mol
InChI Key: XYQHTXBSZZYMMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05308857

Procedure details

A solution of sodium hydroxide (0.55 g) in water (5 ml) was added to a suspension of 4-(5-acetylaminomethylfuran-2-yl)-2-(3-benzoylthioureido)thiazole (5.40 g) in methanol (50 ml) and the mixture was stirred at 60° C. for two hours. Following evaporation in vacuo, the residue was mixed with water (50 ml) and ethyl acetate (15 ml) and stirred for several minutes. The resulting precipitate was collected by filtration and washed with water and ethyl acetate to afford 4-(5-acetylaminomethylfuran-2-yl)-2-thioureidothiazole (2.95 g).
Quantity
0.55 g
Type
reactant
Reaction Step One
Name
4-(5-acetylaminomethylfuran-2-yl)-2-(3-benzoylthioureido)thiazole
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([NH:6][CH2:7][C:8]1[O:12][C:11]([C:13]2[N:14]=[C:15]([NH:18][C:19]([NH:21]C(=O)C3C=CC=CC=3)=[S:20])[S:16][CH:17]=2)=[CH:10][CH:9]=1)(=[O:5])[CH3:4]>O.CO>[C:3]([NH:6][CH2:7][C:8]1[O:12][C:11]([C:13]2[N:14]=[C:15]([NH:18][C:19]([NH2:21])=[S:20])[S:16][CH:17]=2)=[CH:10][CH:9]=1)(=[O:5])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
0.55 g
Type
reactant
Smiles
[OH-].[Na+]
Name
4-(5-acetylaminomethylfuran-2-yl)-2-(3-benzoylthioureido)thiazole
Quantity
5.4 g
Type
reactant
Smiles
C(C)(=O)NCC1=CC=C(O1)C=1N=C(SC1)NC(=S)NC(C1=CC=CC=C1)=O
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporation in vacuo
ADDITION
Type
ADDITION
Details
the residue was mixed with water (50 ml) and ethyl acetate (15 ml)
STIRRING
Type
STIRRING
Details
stirred for several minutes
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water and ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)NCC1=CC=C(O1)C=1N=C(SC1)NC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.95 g
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.